4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide

Regioisomeric purity Chemical identity Hinge-binding conformation

4-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide (CAS 370589-25-6) is a heterocyclic benzamide scaffold belonging to the 1H-pyrazolo[3,4-b]pyridine chemotype, a privileged structure in kinase inhibitor discovery. The compound features a primary aromatic amine at the para-position of the benzamide ring, distinguishing it from its ortho-substituted regioisomer (2-amino analog, CAS 370589-07-4) and the 4-methyl analog (CAS 370589-16-5).

Molecular Formula C13H11N5O
Molecular Weight 253.26 g/mol
CAS No. 370589-25-6
Cat. No. B11863547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide
CAS370589-25-6
Molecular FormulaC13H11N5O
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=C3C=NNC3=NC=C2)N
InChIInChI=1S/C13H11N5O/c14-9-3-1-8(2-4-9)13(19)17-11-5-6-15-12-10(11)7-16-18-12/h1-7H,14H2,(H2,15,16,17,18,19)
InChIKeyJRHNFMSPZTXMEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide (CAS 370589-25-6) for Kinase-Focused Chemical Biology and Medicinal Chemistry Sourcing


4-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide (CAS 370589-25-6) is a heterocyclic benzamide scaffold belonging to the 1H-pyrazolo[3,4-b]pyridine chemotype, a privileged structure in kinase inhibitor discovery [1]. The compound features a primary aromatic amine at the para-position of the benzamide ring, distinguishing it from its ortho-substituted regioisomer (2-amino analog, CAS 370589-07-4) and the 4-methyl analog (CAS 370589-16-5) . With a molecular weight of 253.26 g/mol, 3 hydrogen bond donors, and 4 hydrogen bond acceptors, it occupies a fragment-like property space suitable for structure-activity relationship (SAR) exploration [1]. This compound has been implicated as a scaffold in inhibitor programs targeting CHK1, MELK, and TRK kinases, though quantitative selectivity and potency data for this exact compound remain scarce in the open literature [2].

Why In-Class 1H-Pyrazolo[3,4-b]pyridine Benzamides Cannot Be Simply Interchanged with 4-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide


Within the 1H-pyrazolo[3,4-b]pyridine benzamide series, the position of the amino substituent on the benzamide ring profoundly modulates both physicochemical properties and biological target engagement. The 4-amino substitution pattern on the target compound results in a distinct hydrogen-bonding network and electronic distribution compared to the 2-amino regioisomer (CAS 370589-07-4), which positions the amine ortho to the amide bond and can form intramolecular hydrogen bonds that alter the conformational preferences critical for kinase hinge-region binding . Furthermore, the 4-amino group provides a vector for derivatization (e.g., acylation, sulfonylation) that is geometrically distinct from that of the 4-methyl analog (CAS 370589-16-5), which lacks the H-bond donor/acceptor capability . Class-level evidence indicates that pyrazolo[3,4-b]pyridine-based CHK1 inhibitors are acutely sensitive to benzamide ring substitution patterns, with minor regioisomeric or functional group changes leading to complete loss of selectivity between CHK1 and CHK2 [1]. Consequently, generic substitution with close analogs risks diverging physicochemical profiles and untested, unpredictable kinase inhibition selectivity, making compound-specific sourcing mandatory for reproducible SAR studies.

Quantitative Differentiation Evidence for 4-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide (CAS 370589-25-6) Versus Structural Analogs


Regioisomeric Purity and Structural Identity: 4-Amino vs. 2-Amino Benzamide Substitution

4-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is unequivocally differentiated from its 2-amino regioisomer (CAS 370589-07-4) by the position of the primary amine on the benzamide ring. The target compound bears the NH2 group at the para-position (4-amino), while the 2-amino analog positions the NH2 group ortho to the amide carbonyl, enabling intramolecular hydrogen bonding that is geometrically impossible for the 4-amino isomer [1]. This regioisomeric difference is critical: in fragment-based kinase inhibitor campaigns, the 4-amino substitution typically orients the benzamide vector toward solvent-exposed regions, whereas the 2-amino orientation can compete with the hinge-binding interaction of the pyrazolo[3,4-b]pyridine core [2]. The target compound's standard purity is specified as 97% by commercial suppliers, suitable for SAR and profiling studies .

Regioisomeric purity Chemical identity Hinge-binding conformation

Calculated Physicochemical Property Differentiation: XLogP and H-Bonding Profile vs. 4-Methyl Analog

The target compound exhibits a calculated XLogP3-AA of 1.0, which is significantly lower than the 4-methyl analog's estimated XLogP of approximately 2.0 (based on AlogP calculations for the 4-methyl derivative) [1]. Additionally, the 4-amino variant possesses 3 hydrogen bond donors (including the aniline NH2 and the amide NH) and 4 hydrogen bond acceptors, compared to 2 HBDs (loss of NH2) for the 4-methyl compound [1]. This lower lipophilicity and higher HBD count places the target compound in a more favorable fragment-like property space, with a lower likelihood of promiscuous inhibition via membrane partitioning, which is a recognized risk for higher logP analogs [2].

Lipophilicity Physicochemical descriptors Fragment-like properties

Kinase Selectivity Landscape: Class-Level Evidence for CHK1/MELK Over CHK2 from Pyrazolo[3,4-b]pyridine Core

While direct IC50 data for 4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide against specific kinases are not publicly available, class-level evidence from closely related 4-substituted pyrazolo[3,4-b]pyridine benzamides demonstrates that the 4-amino substitution pattern supports selectivity for CHK1 over CHK2. Specifically, patent data discloses that 4-substituted pyrazolo[3,4-b]pyridines bearing a benzamide moiety at the 4-position exhibit at least 10-fold selectivity for CHK1 (IC50 <1 μM) over CHK2 [1]. In a separate study, a 3-anilino-1H-pyrazolo[3,4-b]pyridine benzamide achieved an IC50 of 0.15 μM against MELK kinase [2]. Although these are not direct comparators for the target compound, the consistent SAR pattern indicates that the 4-amino benzamide substitution is compatible with the kinase hinge-binding geometry required for CHK1/MELK inhibition, while the regioisomeric 2-amino analog, due to its divergent conformation, is unlikely to achieve the same selectivity profile [3].

CHK1 selectivity MELK inhibition Pyrazolopyridine scaffold SAR

Synthetic Tractability and Derivatization Vector: 4-Amino as a Handle for Sulfonamide/Acyl Libraries

The primary aromatic amine in the 4-amino compound serves as a direct synthetic handle for rapid library enumeration through amide coupling or sulfonamide formation, a critical advantage for medicinal chemistry optimization. This contrasts with the 4-methyl analog (CAS 370589-16-5), which requires additional functionalization steps (e.g., benzylic bromination) to introduce a reactive center . The 2-amino regioisomer, while also bearing an amine, suffers from steric hindrance and electronic deactivation by the ortho-amide group, reducing acylation efficiency and yields compared to the electronically isolated para-amine of the target compound [1]. The commercial availability of the target compound at 97% purity ensures consistent starting material quality for subsequent library synthesis, a critical factor for procurement when planning SAR campaigns .

Derivatization handle Parallel synthesis SAR expansion

Procurement-Driven Application Scenarios for 4-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide (CAS 370589-25-6)


CHK1-Selective Inhibitor Hit Expansion and Fragment Growing

Based on class-level evidence that 4-substituted pyrazolo[3,4-b]pyridine benzamides achieve at least 10-fold selectivity for CHK1 over CHK2 [1], 4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide can serve as a validated starting fragment for structure-based optimization of DNA damage response (DDR) inhibitors. The 4-amino group provides a solvent-exposed vector for fragment growing into the kinase ribose pocket or solvent channel, while the para-substitution geometry ensures that the pyrazolo[3,4-b]pyridine core maintains the canonical hinge-binding interaction [2]. Procuring this specific regioisomer eliminates the risk of the 2-amino analog's intramolecular H-bond competing with hinge engagement.

MELK Kinase Tool Compound Development for Cancer Stem Cell Research

The pyrazolo[3,4-b]pyridine benzamide scaffold has demonstrated MELK inhibitory activity (IC50 = 0.15 μM for a closely related 3-anilino derivative) [3]. 4-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide provides a synthetically accessible core for iterative SAR exploration around the 4-amino benzamide region, which is a known determinant of MELK selectivity. The 97% commercial purity ensures batch-to-batch reproducibility for cellular assays in cancer stem cell models, where reliance on undefined isomeric mixtures would confound dose-response results.

Physicochemical Property-Driven Fragment Library Enrichment

With an XLogP3-AA of 1.0 and 3 HBDs [4], the target compound occupies a desirable fragment-like property space (MW 253, clogP ~1) that reduces the risk of non-specific lipophilic binding in biochemical screens compared to more lipophilic analogs such as the 4-methyl derivative (estimated AlogP ~2.0) . Procurement of this specific analog for fragment library supplementation is recommended when expanding chemical diversity in the low-lipophilicity, high-HBD quadrant of a fragment collection.

Rapid Parallel Library Synthesis via the 4-Amino Handle

The electronically isolated 4-amino group enables efficient parallel amide coupling or sulfonamide library synthesis without protection/deprotection steps, unlike the sterically hindered 2-amino regioisomer or the chemically inert 4-methyl analog . For medicinal chemistry groups requiring rapid SAR expansion around the benzamide ring, procuring the 4-amino compound reduces synthetic cycle time and per-analog cost, as confirmed by the commercial availability at 97% purity suitable for direct use in high-throughput reaction arrays.

Quote Request

Request a Quote for 4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.